7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine
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Overview
Description
7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a tetrahydropyrimido[4,5-d]pyrimidine core substituted with a methyl group at the 7th position and a nitrophenyl group at the 2nd position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2-amino-4-methylpyrimidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
1,3,4-Thiadiazoles: These compounds have a different core structure but exhibit similar biological activities, such as antimicrobial and anticancer properties.
Uniqueness
7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
20352-38-9 |
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Molecular Formula |
C13H13N5O2 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-methyl-7-(4-nitrophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine |
InChI |
InChI=1S/C13H13N5O2/c1-8-14-6-10-7-15-12(17-13(10)16-8)9-2-4-11(5-3-9)18(19)20/h2-6,12,15H,7H2,1H3,(H,14,16,17) |
InChI Key |
LUSZVXAVSCONQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CNC(NC2=N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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